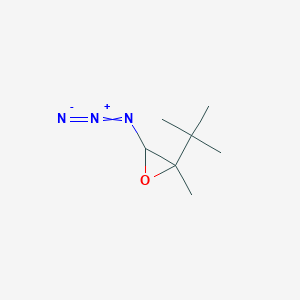
3-Azido-2-tert-butyl-2-methyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azido-2-tert-butyl-2-methyloxirane is an organic compound characterized by the presence of an azide group, a tert-butyl group, and a methyloxirane ring. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-2-tert-butyl-2-methyloxirane typically involves the reaction of 2-tert-butyl-2-methyloxirane with sodium azide. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under mild conditions to facilitate the nucleophilic substitution of the azide ion (N₃⁻) on the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Azido-2-tert-butyl-2-methyloxirane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: LiAlH₄ or Pd/C with H₂.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed
Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: Triazoles.
Wissenschaftliche Forschungsanwendungen
3-Azido-2-tert-butyl-2-methyloxirane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Azido-2-tert-butyl-2-methyloxirane involves its reactivity as an azide compound. The azide group can act as a nucleophile, participating in substitution and cycloaddition reactions. The oxirane ring can undergo ring-opening reactions, leading to the formation of various functionalized products . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azido-2-methylpropane: Similar in structure but lacks the oxirane ring.
3-Azido-2-methyl-2-propanol: Contains a hydroxyl group instead of the oxirane ring.
2-Azido-2-methylbutane: Similar in structure but with a different alkyl chain.
Uniqueness
3-Azido-2-tert-butyl-2-methyloxirane is unique due to the presence of both an azide group and an oxirane ring, which imparts distinct reactivity and versatility in chemical synthesis. Its combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with simpler azides or oxiranes .
Eigenschaften
CAS-Nummer |
62848-80-0 |
|---|---|
Molekularformel |
C7H13N3O |
Molekulargewicht |
155.20 g/mol |
IUPAC-Name |
3-azido-2-tert-butyl-2-methyloxirane |
InChI |
InChI=1S/C7H13N3O/c1-6(2,3)7(4)5(11-7)9-10-8/h5H,1-4H3 |
InChI-Schlüssel |
OVZUOCRJOQGOBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)N=[N+]=[N-])C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane](/img/structure/B14505429.png)
![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)
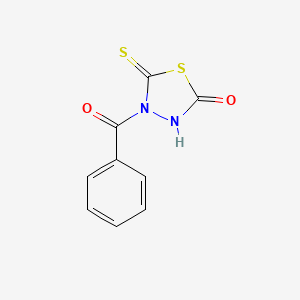
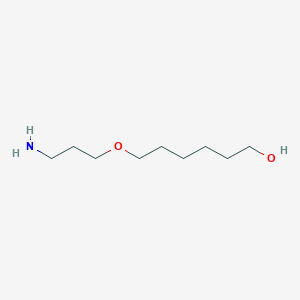
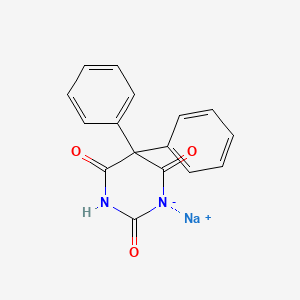
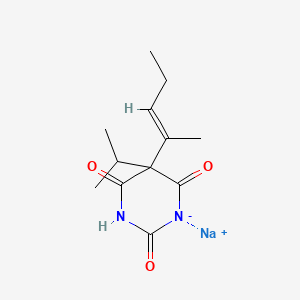
![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)
![[3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14505472.png)
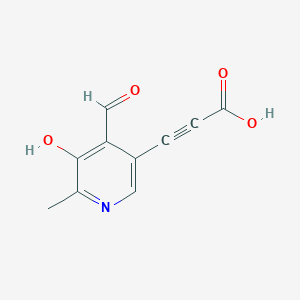

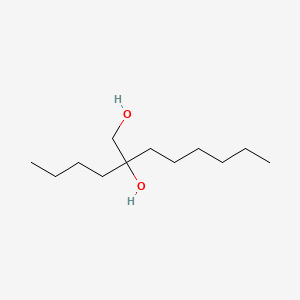
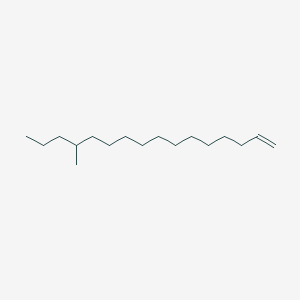
![Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B14505506.png)
